molecular formula C16H7F17O2 B14410356 Methyl 3-(heptadecafluorooctyl)benzoate CAS No. 80791-11-3

Methyl 3-(heptadecafluorooctyl)benzoate

Cat. No.: B14410356
CAS No.: 80791-11-3
M. Wt: 554.20 g/mol
InChI Key: CCESBRAIMMCXET-UHFFFAOYSA-N
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Description

Methyl 3-(heptadecafluorooctyl)benzoate: is an organic compound belonging to the ester family. It is characterized by the presence of a benzoate group attached to a methyl group and a heptadecafluorooctyl chain. This compound is notable for its unique chemical properties, particularly its hydrophobicity and stability, which make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptadecafluorooctyl)benzoate typically involves the esterification of 3-(heptadecafluorooctyl)benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(heptadecafluorooctyl)benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 3-(heptadecafluorooctyl)benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: 3-(heptadecafluorooctyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(heptadecafluorooctyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and surface treatments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(heptadecafluorooctyl)benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

    Methyl benzoate: A simpler ester with similar chemical properties but lacking the heptadecafluorooctyl chain.

    Ethyl 3-(heptadecafluorooctyl)benzoate: An ester with an ethyl group instead of a methyl group, exhibiting similar reactivity but different physical properties.

    3-(heptadecafluorooctyl)benzoic acid: The parent acid of Methyl 3-(heptadecafluorooctyl)benzoate, used in similar applications but with different reactivity.

Uniqueness: this compound is unique due to its long fluorinated chain, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly valuable in applications requiring water-resistant and chemically inert materials.

Properties

CAS No.

80791-11-3

Molecular Formula

C16H7F17O2

Molecular Weight

554.20 g/mol

IUPAC Name

methyl 3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzoate

InChI

InChI=1S/C16H7F17O2/c1-35-8(34)6-3-2-4-7(5-6)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h2-5H,1H3

InChI Key

CCESBRAIMMCXET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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